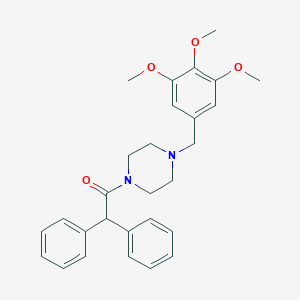![molecular formula C20H25ClN2O5S B249214 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine inhibits 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of its downstream targets, leading to a reduction in the activity of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine. The inhibition of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have various downstream effects, including the activation of the Wnt signaling pathway and the regulation of glycogen metabolism.
Biochemical and Physiological Effects:
The inhibition of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine by 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. For example, it has been found to promote neurite outgrowth and enhance synaptic plasticity in the brain. In addition, it has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. These effects suggest that 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has potential therapeutic applications in the treatment of neurological and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments. It has high purity and yield, making it a suitable candidate for in vitro and in vivo studies. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments. In addition, its potency may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of neurological and metabolic disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. In addition, there is a need for the development of more selective 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine inhibitors that do not have off-target effects. Finally, the use of this compound in combination with other drugs may have synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound has been shown to have high purity and yield, making it a suitable candidate for scientific research.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to inhibit glycogen synthase kinase-3 (1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been implicated in the pathogenesis of many diseases, including Alzheimer's disease, bipolar disorder, and cancer. Therefore, the inhibition of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine by 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has potential therapeutic applications in these and other diseases.
Propriétés
Nom du produit |
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C20H25ClN2O5S |
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-26-18-13-20(28-3)19(27-2)12-15(18)14-22-8-10-23(11-9-22)29(24,25)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
Clé InChI |
WSJGUTMTCHFBRO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


